molecular formula C11H8N6O2 B12477784 2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile

2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile

Cat. No.: B12477784
M. Wt: 256.22 g/mol
InChI Key: GPLSMFKXPONCMZ-UHFFFAOYSA-N
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Description

2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile is a synthetic organic compound that features a diazenyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile typically involves the following steps:

    Formation of the diazenyl intermediate: This step involves the reaction of 4-amino-2,6-dioxo-1,3-dihydropyrimidine-5-carboxylic acid with a suitable diazotizing agent under acidic conditions to form the diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with benzonitrile in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,6-dioxo-1,3-dihydropyrimidine-5-carboxylic acid: A precursor in the synthesis of the target compound.

    Benzonitrile: A simple aromatic nitrile that serves as a core structure in the target compound.

Uniqueness

2-[(1E)-2-(4-amino-2,6-dioxo-1,3-dihydropyrimidin-5-yl)diazen-1-yl]benzonitrile is unique due to the presence of both a diazenyl group and a benzonitrile moiety, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C11H8N6O2

Molecular Weight

256.22 g/mol

IUPAC Name

2-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzonitrile

InChI

InChI=1S/C11H8N6O2/c12-5-6-3-1-2-4-7(6)16-17-8-9(13)14-11(19)15-10(8)18/h1-4H,(H4,13,14,15,18,19)

InChI Key

GPLSMFKXPONCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=NC2=C(NC(=O)NC2=O)N

Origin of Product

United States

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